molecular formula C16H12BrFN4OS B12051862 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-44-2

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051862
CAS No.: 478257-44-2
M. Wt: 407.3 g/mol
InChI Key: PBGNYMALTVTOHS-DJKKODMXSA-N
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Description

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with hydrazine hydrate to form the 1,2,4-triazole core.

    Substitution Reactions: The triazole ring is then functionalized with the 5-bromo-2-fluorobenzaldehyde through a Schiff base formation reaction, where the aldehyde group reacts with the amino group on the triazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly as antimicrobial and anticancer agents. The presence of the triazole ring is known to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism by which 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme or receptor, leading to a decrease in its activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(5-chloro-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(5-bromo-2-chlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

478257-44-2

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(24)22(15)19-9-10-8-11(17)6-7-13(10)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

PBGNYMALTVTOHS-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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